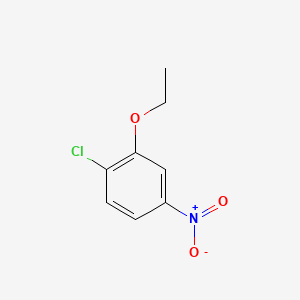

1-Chloro-2-ethoxy-4-nitrobenzene

描述

Contextualization within Aromatic Systems

Aromatic systems, with the benzene (B151609) ring being the archetypal example, are characterized by their unique stability due to the delocalization of π-electrons across the cyclic structure. The reactivity of these systems is profoundly influenced by the nature of the substituent groups attached to the ring. These substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic or nucleophilic attack. The interplay of these electronic effects governs the regioselectivity of subsequent reactions, dictating the position at which new functional groups will be introduced.

Significance of Nitro, Chloro, and Ethoxy Substituents in Aromatic Reactivity

The chemical behavior of 1-Chloro-2-ethoxy-4-nitrobenzene is a direct consequence of the electronic properties of its three substituents:

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes the ring's π-electrons onto the nitro group. askfilo.com This strong deactivating effect makes the benzene ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. askfilo.com

Chloro Group (-Cl): The chloro group is also an electron-withdrawing group due to its inductive effect. However, it is a weak deactivator compared to the nitro group. In the context of nucleophilic aromatic substitution, the chlorine atom can act as a leaving group.

Ethoxy Group (-OC2H5): The ethoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. However, its activating effect can be tempered by the presence of strong deactivating groups like the nitro group.

The specific arrangement of these substituents in this compound, with the nitro group para to the chloro group and the ethoxy group ortho to the chloro group, creates a unique electronic environment that dictates its reactivity in various chemical transformations.

Overview of Research Directions for this compound

Research interest in this compound primarily revolves around its utility as a chemical intermediate. One notable synthetic application is its formation from the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com This reaction highlights the susceptibility of the compound to nucleophilic aromatic substitution, where the ethoxide ion displaces one of the chlorine atoms. Further research could explore the compound's potential in the synthesis of more complex molecules, leveraging the reactivity conferred by its functional groups. For instance, the nitro group can be reduced to an amino group, opening up avenues for the creation of various aniline (B41778) derivatives.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 102236-22-6 achemblock.com |

| Molecular Formula | C8H8ClNO3 achemblock.com |

| Molecular Weight | 201.61 g/mol chemicalbook.com |

| Appearance | Powder americanelements.com |

| Purity | 97.00% achemblock.com |

| IUPAC Name | This compound achemblock.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTNTDMOSPPSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740515 | |

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-22-6 | |

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Chloro 2 Ethoxy 4 Nitrobenzene

Reduction Reactions of the Nitro Group in 1-Chloro-2-ethoxy-4-nitrobenzene

The nitro group is a key functional handle on the molecule, and its reduction to an amino group is a common and important transformation. This conversion opens up pathways to a wide range of other derivatives, such as diazonium salts, which are precursors to azo dyes.

The reduction of the nitro group in nitroarenes to the corresponding anilines is a fundamental reaction in industrial chemistry. rsc.org Catalytic hydrogenation is a widely employed method for this purpose, utilizing catalysts based on noble metals such as palladium, platinum, and rhodium, as well as non-noble metals like nickel and cobalt. rsc.orgiitm.ac.in For this compound, the primary challenge is achieving chemoselectivity, meaning the selective reduction of the nitro group without causing hydrogenolysis (cleavage) of the carbon-chlorine bond.

Platinum and palladium catalysts are highly active for nitro group reduction but can also promote dehalogenation, especially under harsh conditions. iitm.ac.in The choice of catalyst, support, and reaction conditions is therefore critical. For instance, cobalt nanoparticles supported on nitrogen-doped activated carbon have been studied for the hydrogenation of 1-chloro-4-nitrobenzene (B41953), a structurally related compound, showing that the nitrogen functionalities on the support can enhance catalytic activity and selectivity. rsc.org Another approach involves catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C. This method can sometimes offer improved selectivity.

Besides catalytic hydrogenation, classical chemical reduction methods are also effective. The Béchamp reduction, using iron metal in an acidic medium (like acetic acid or ammonium chloride), is a well-established industrial process for converting nitroarenes to anilines and is known for its excellent chemoselectivity in preserving halogen substituents. psu.eduunimi.it

Table 1: Selected Methods for the Reduction of Substituted Nitroarenes

| Reducing System | Catalyst/Reagent | Substrate Example | Product | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C | 1-chloro-2,4-dinitrobenzene (B32670) | Diamino derivative | High activity, risk of dehalogenation. google.com |

| Catalytic Hydrogenation | H₂, Pd/C | 4-nitrochlorobenzene | 4-chloroaniline | Widely used, selectivity depends on conditions. rsc.org |

| Chemical Reduction | Iron / NH₄Cl | Nitroarenes | Anilines | High chemoselectivity, environmentally friendly ("Green Chemistry"). psu.edu |

| Catalytic Transfer | HCOONH₄ / Au/TiO₂ | Nitroarenes | Anilines | High chemoselectivity, mild reaction conditions. unimi.it |

The successful reduction of this compound yields 2-ethoxy-4-chloroaniline. This product is a valuable intermediate, primarily due to the reactivity of the newly formed amino group. psu.edu Aromatic amines are foundational materials for producing a vast array of chemicals, including pharmaceuticals, polymers, and photographic materials. psu.edu

The amino group in 2-ethoxy-4-chloroaniline can undergo several characteristic reactions:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -CN, -Br, -OH) in place of the original amino group.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to synthesize more complex molecules.

Coupling Reactions: The diazonium salt derived from 2-ethoxy-4-chloroaniline can act as an electrophile in electrophilic aromatic substitution reactions with electron-rich aromatic compounds (like phenols or other anilines) to form azo compounds. These products are known for their intense colors and are widely used as dyes. google.com

Nucleophilic Aromatic Substitution Reactions at the Chlorine Center of this compound

Aryl halides like this compound are generally unreactive towards nucleophilic substitution compared to alkyl halides. quora.com However, the presence of strong electron-withdrawing groups positioned ortho or para to the halogen can dramatically activate the ring for nucleophilic aromatic substitution (SNAr). qorganica.eslumenlearning.com

In this compound, the nitro group (-NO₂) is a powerful electron-withdrawing group located para to the chlorine atom. This specific positioning is the dominant factor governing the rate and regioselectivity of SNAr reactions. libretexts.org The nitro group strongly withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. qorganica.es

When a nucleophile attacks the carbon bearing the chlorine, a negatively charged intermediate is formed. The para-nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.org This stabilization significantly lowers the activation energy for the reaction.

In contrast, an attack at the C2 position (bearing the ethoxy group) would place the negative charge in a position where it cannot be effectively stabilized by the nitro group. echemi.comstackexchange.com The ethoxy group itself is an electron-donating group by resonance, which would destabilize a negative charge at that position. Therefore, nucleophilic attack and subsequent substitution occur selectively at the C1 position, displacing the chloride ion. This is demonstrated in the analogous reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, where substitution occurs exclusively at the chlorine para to the nitro group. echemi.comchegg.com

Table 2: Influence of Substituent Position on SNAr Reactivity

| Isomer | Activating Group Position | Reactivity towards Nucleophiles | Reason |

|---|---|---|---|

| o-nitrochlorobenzene | Ortho | Reactive | The negative charge of the intermediate is stabilized by the ortho-nitro group. libretexts.org |

| m-nitrochlorobenzene | Meta | Inert | The nitro group cannot stabilize the intermediate via resonance from the meta position. libretexts.org |

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. quora.comuobasrah.edu.iq

Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. This leads to the formation of a resonance-stabilized, negatively charged non-aromatic intermediate known as a Meisenheimer complex. qorganica.eslumenlearning.comuobasrah.edu.iq The aromaticity of the ring is temporarily broken, and the hybridization of the attacked carbon changes from sp² to sp³. This step is typically slow and thus rate-determining. quora.comresearchgate.net The stability of the Meisenheimer complex is the key to the reaction's feasibility and is greatly enhanced by the delocalization of the negative charge onto the oxygen atoms of the para-nitro group. libretexts.org

Elimination of the Leaving Group (Fast Step): In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This is a rapid process that restores the aromaticity of the ring, leading to the final substitution product. quora.com

This pathway is distinct from SN1 and SN2 mechanisms observed in aliphatic chemistry. SN1 is unlikely due to the instability of the aryl cation, and SN2 is disfavored because the nucleophile cannot access the back of the C-Cl bond within the plane of the benzene (B151609) ring. quora.com

The activated nature of this compound allows it to react with a variety of nucleophiles to form different derivatives. The scope of the reaction includes:

Oxygen Nucleophiles: Alkoxides, such as sodium ethoxide (NaOEt), can displace the chloride to form diether products. For instance, reacting 1,2-dichloro-4-nitrobenzene with sodium ethoxide yields 2-chloro-1-ethoxy-4-nitrobenzene. chegg.com

Nitrogen Nucleophiles: Ammonia (B1221849) and primary or secondary amines are common nucleophiles that react to form the corresponding substituted anilines. These reactions are fundamental in the synthesis of many dyes and pharmaceuticals.

Sulfur Nucleophiles: Thiolates (RS⁻) are generally strong nucleophiles and can react to form thioethers. For example, the reaction of 1-chloro-2-nitrobenzene (B146284) with thiophenol yields (2-nitrophenyl)phenyl sulfide (B99878). psu.edu

The reaction's success depends on the nucleophilicity of the attacking species and the reaction conditions. While strongly activated, the substrate may still require elevated temperatures for reaction with weaker nucleophiles. quora.com

Table 3: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Substrate | Nucleophile | Product |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline lumenlearning.com |

| 1,2-Dichloro-4-nitrobenzene | Sodium Ethoxide | 2-Chloro-1-ethoxy-4-nitrobenzene chegg.com |

| 1-Chloro-2-nitrobenzene | Thiophenol / NaOH | (2-nitrophenyl)phenyl sulfide psu.edu |

Electrophilic Aromatic Substitution Reactions of this compound

Directing Effects of Substituents on Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the electronic properties of the three existing substituents: the chloro, ethoxy, and nitro groups. These groups exert distinct activating or deactivating and directing effects on the aromatic ring, influencing the position of attack by an incoming electrophile. organicchemistrytutor.comwikipedia.org

Ethoxy Group (-OCH2CH3): The ethoxy group is a strongly activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that it can donate to the aromatic ring through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg

Nitro Group (-NO2): The nitro group is a strongly deactivating group and a meta-director. organicchemistrytutor.comminia.edu.eg It is a powerful electron-withdrawing group due to both a strong inductive effect (-I effect) and a strong resonance effect (-M effect). wikipedia.org This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. organicchemistrytutor.com

In the case of this compound, the powerful activating and ortho, para-directing effect of the ethoxy group at position 2 and the ortho, para-directing effect of the chloro group at position 1 will compete with the strong deactivating and meta-directing effect of the nitro group at position 4. The ethoxy group strongly activates the positions ortho (position 3) and para (position 5) to it. The chloro group directs to its ortho (no open position) and para (position 4, which is occupied) positions. The nitro group directs incoming groups to the positions meta to it (positions 2 and 6), which are already substituted or sterically hindered. Therefore, the positions most activated for electrophilic attack are positions 3 and 5, which are ortho and para to the strongly activating ethoxy group.

Reactivity Profile and Substrate Scope

The substrate scope for electrophilic aromatic substitution on this compound is generally limited to reactions that can proceed on moderately deactivated aromatic rings. This includes reactions such as nitration and halogenation under forcing conditions. Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on strongly deactivated rings and are therefore unlikely to proceed with this substrate. libretexts.org

For instance, the nitration of similarly deactivated compounds like 1-chloro-4-nitrobenzene requires treatment with a mixture of nitric acid and sulfuric acid. rsc.org The nitration of 1-chloro-2,4-dinitrobenzene gives a chlorotrinitrobenzene, demonstrating that further substitution is possible even on a highly deactivated ring, albeit under harsh conditions. rsc.org

Oxidation Reactions of the Ethoxy Moiety in this compound

Conditions for Selective Oxidation

The ethoxy group in this compound can undergo selective oxidation. The benzylic position of the ethoxy group (the carbon atom attached to the oxygen) is susceptible to oxidation. The selective oxidation of similar ethylarenes to the corresponding acetophenones has been achieved using catalysts like iron single atoms embedded in nitrogen-rich graphene with an oxidant such as tert-butyl hydroperoxide. unipd.it Another study on the oxidation of ethoxybenzene using hydrogen peroxide in the presence of an iron porphyrin catalyst also showed the formation of oxidation products. academie-sciences.fr These methods often aim to be selective for the oxidation of the alkyl side chain without affecting the aromatic ring.

Transformations to Carboxylic Acid Derivatives

The ethoxy group can be transformed into a carboxylic acid derivative. A common method for oxidizing an alkylbenzene to a carboxylic acid is by using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). masterorganicchemistry.com This reaction typically requires a hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of this compound, the ethoxy group could potentially be oxidized to a carboxylic acid group, which would result in the formation of 2-chloro-4-nitrophenoxyacetic acid or further degradation products. However, the specific conditions required for this transformation on this particular substrate would need to be determined experimentally.

Degradation and Environmental Transformation Pathways of this compound

Chlorinated nitroaromatic compounds, including this compound, are recognized as persistent environmental pollutants. researchgate.net Their degradation in the environment can occur through both abiotic and biotic pathways.

Microbial degradation is a key process in the environmental fate of these compounds. researchgate.net Several bacterial strains have been identified that can degrade related chloronitroaromatic compounds. For example, Burkholderia sp. strain SJ98 has been shown to degrade 2-chloro-4-nitrophenol. nih.gov The degradation pathways often involve initial reductive or oxidative steps.

A common initial step in the biodegradation of chloronitrobenzenes is the reduction of the nitro group to a hydroxylamino or amino group. For instance, the bacterium Comamonas sp. strain LW1 was found to transform 1-chloro-4-nitrobenzene to 2-amino-5-chlorophenol (B1209517) under anaerobic conditions. nih.gov This transformation involves a partial reduction of the nitro group followed by a Bamberger rearrangement. nih.gov In the presence of oxygen, this intermediate can be further metabolized, with one observed product being 5-chloropicolinic acid. nih.gov

Fungi have also been shown to be capable of degrading halogenated nitroaromatic compounds. For example, Caldariomyces fumago and Curvularia sp. have demonstrated the ability to degrade 2-chloro-4-nitrophenol. mdpi.com

The environmental transformation of these compounds is of significant interest due to their potential toxicity. nih.goviarc.fr The degradation pathways can lead to the formation of various intermediates, which may also have environmental implications. For example, the metabolism of 1-chloro-4-nitrobenzene in rats and humans can produce 4-chloroaniline, a known carcinogen. ca.gov

Abiotic and Biotic Transformation Mechanisms

The environmental fate of chloronitroaromatic compounds is determined by a combination of abiotic and biotic transformation processes. These mechanisms can lead to the degradation of the parent compound into various metabolites.

Abiotic Transformation:

Abiotic degradation of chloronitrobenzenes can occur through processes like photolysis and hydrolysis. While specific data for this compound is unavailable, studies on other chloronitrobenzenes suggest that they are generally resistant to hydrolysis under typical environmental conditions. who.int Photodegradation, the breakdown of compounds by light, can be a more significant abiotic pathway. uc.pt For instance, the photolysis of nitroaromatic compounds in aqueous solutions, while often slow, can be accelerated by the presence of substances that generate hydroxyl radicals, such as hydrogen peroxide. acs.org This process can lead to the cleavage of the aromatic ring. acs.org

Biotic Transformation:

Microbial degradation is a key process in the transformation of chloronitroaromatic compounds in the environment. Various microorganisms have been shown to metabolize these compounds through different pathways. A common initial step in the biotic transformation of chloronitrobenzenes is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding chloroaniline. nih.govmdpi.com This reduction can occur under both aerobic and anaerobic conditions. nih.govmdpi.com

For example, the bacterium Pseudomonas sp. has been observed to reduce mononitro compounds to their corresponding anilines under aerobic conditions. mdpi.comresearchgate.net In another instance, the bacterial strain LW1, belonging to the family Comamonadaceae, can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy. nih.govbohrium.comresearchgate.net This process involves the initial reduction of the nitro group. nih.govbohrium.comresearchgate.net

Studies on Metabolite Formation and Reaction Cascade

The transformation of chloronitrobenzenes results in the formation of various metabolites, the nature of which depends on the specific compound and the transformation pathway.

In the case of 1-chloro-4-nitrobenzene, several metabolites have been identified in both laboratory studies and real-world scenarios. For instance, under anaerobic conditions, the bacterial strain LW1 transforms 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol. nih.govbohrium.com This transformation is proposed to occur via the partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement. nih.gov Further metabolism of 2-amino-5-chlorophenol by this strain can lead to the formation of 5-chloropicolinic acid. nih.gov

In mammals, the metabolism of 1-chloro-4-nitrobenzene can proceed through several routes, including nitro-group reduction, displacement of the chloride via glutathione (B108866) conjugation, and ring hydroxylation. oecd.orgca.gov Urinary metabolites identified in rats following exposure to 1-chloro-4-nitrobenzene include 4-chloroaniline, 2,4-dichloroaniline, 4-nitrothiophenol, 2-chloro-5-nitrophenol, and 2-amino-5-chlorophenol, among others. ca.gov In humans accidentally exposed to 1-chloro-4-nitrobenzene, major metabolites found in urine were N-acetyl-S-(4-nitrophenyl)-L-cysteine, 4-chloroaniline, and its derivatives, indicating that glutathione conjugation and nitro group reduction are significant metabolic pathways. oecd.orgca.gov

The following table summarizes the metabolites identified from the transformation of the related compound, 1-chloro-4-nitrobenzene:

| Parent Compound | Transformation | Metabolites Identified | Organism/Condition |

| 1-Chloro-4-nitrobenzene | Biotic (Anaerobic) | 2-Amino-5-chlorophenol, 5-Chloropicolinic acid | Bacterial strain LW1 |

| 1-Chloro-4-nitrobenzene | Biotic (Mammalian) | 4-Chloroaniline, 2,4-Dichloroaniline, 4-Nitrothiophenol, 2-Chloro-5-nitrophenol, 2-Amino-5-chlorophenol, 4-Chloroformanilide, 4-Chloro-2-hydroxyacetanilide, 4-Chloroacetanilide | Rats |

| 1-Chloro-4-nitrobenzene | Biotic (Mammalian) | N-acetyl-S-(4-nitrophenyl)-L-cysteine, 4-Chloroaniline and its metabolites | Humans |

| 1-Chloro-4-nitrobenzene | Biotic (Yeast) | 4-Chloroacetanilide, 4-Chloro-2-hydroxyacetanilide | Rhodosporidium sp. |

It is crucial to reiterate that these findings are for related compounds and may not directly reflect the metabolic fate of this compound. Specific studies on the target compound are required for a definitive understanding of its chemical reactivity and transformation pathways.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Chloro 2 Ethoxy 4 Nitrobenzene

X-ray Crystallography Studies of 1-Chloro-2-ethoxy-4-nitrobenzene and its Analogues

Determination of Molecular Geometry and Conformation in Solid State

The molecular structure of analogues such as 1-chloro-2-methyl-4-nitrobenzene reveals a nearly planar conformation. In this related compound, the chloro and methyl substituents lie only slightly out of the mean plane of the benzene (B151609) ring, with the nitro group inclined at a small angle of 6.2(3)°. mdpi.com Similarly, in 1-chloromethyl-4-nitrobenzene, the nitro group is almost coplanar with the aromatic ring, showing a dihedral angle of just 2.9(2)°. researchgate.net However, the chlorine atom in this molecule deviates more significantly from the ring plane. researchgate.net In another analogue, 1-[2-(2-Bromo-phenyl)eth-yl]-4-chloro-2-nitro-benzene, the nitro group is twisted by 15.8(6)° from the mean plane of the benzene ring to which it is attached. nih.gov

These findings suggest that the benzene ring in this compound is likely to be largely planar. The ethoxy group, with its additional rotational freedom around the C-O bond, may exhibit some conformational flexibility. The degree of planarity of the nitro group with respect to the benzene ring can be influenced by packing forces in the crystal lattice. mdpi.comrsc.org

| Compound | Key Geometric Features | Reference |

| 1-chloro-2-methyl-4-nitrobenzene | Nearly planar molecule, nitro group inclined at 6.2(3)° to the ring. | mdpi.com |

| 1-chloromethyl-4-nitrobenzene | Nitro group almost coplanar with the aromatic ring (dihedral angle = 2.9(2)°). | researchgate.net |

| 1-[2-(2-Bromo-phenyl)eth-yl]-4-chloro-2-nitro-benzene | Nitro group twisted by 15.8(6)° from the benzene ring plane. | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of nitroaromatic compounds is governed by a variety of intermolecular interactions. In analogues of this compound, weak intermolecular C-H···O interactions are a common feature, often linking molecules into chains or more complex networks. researchgate.netnih.gov For instance, in 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by π···π stacking interactions between adjacent benzene rings, C–H···O hydrogen bonds, and close Cl···O contacts. mdpi.com These interactions collectively create an extensive three-dimensional network. mdpi.com

The study of co-crystals involving nitrobenzene (B124822) derivatives highlights the competitive nature of various intermolecular forces, including N–H⋯O, π⋯π, and other electron donor-acceptor interactions, in dictating the final crystal assembly. rsc.org The analysis of crystal packing features, such as π-stacking and dipole-dipole interactions, is crucial for understanding the properties of the solid material. mdpi.com In some cases, different conformers of a molecule can co-crystallize, leading to complex packing arrangements with distinct intermolecular contacts for each conformer. mdpi.com The presence of C-H···F interactions has also been shown to provide significant entropic stabilization in the crystal structures of fluorobenzene (B45895) derivatives. ed.ac.uk

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule.

For nitroaromatic compounds, the nitro (NO₂) group exhibits characteristic stretching vibrations. In a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, the NO₂ stretching modes were observed in the FT-IR spectrum at 1398 cm⁻¹ and 1347 cm⁻¹, and in the Raman spectrum at 1387 cm⁻¹. esisresearch.org The scissoring vibration of the NO₂ group is typically found at higher wavenumbers when conjugated to an aromatic system. esisresearch.org

The ethoxy group will have its own set of characteristic vibrations. For instance, the CH₂ wagging mode is observed around 1282 cm⁻¹ in the IR spectrum, while the twisting mode appears near 1233 cm⁻¹. esisresearch.org The rocking mode of the CH₂ group is expected in the range of 895 ± 85 cm⁻¹. esisresearch.org The C-O stretching vibrations in aromatic ethers are also identifiable. nist.govspectrabase.com

The aromatic ring itself will display a series of C-H and C-C stretching and bending vibrations. The substitution pattern on the benzene ring influences the positions and intensities of these bands. The C-Cl stretching vibration is also expected to be present in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling patterns, and through-space correlations, a detailed picture of the molecular connectivity and conformation can be obtained.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the ethoxy group. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene ring. In a 1,4-disubstituted benzene ring with different substituents, the chemically equivalent protons are often magnetically non-equivalent, leading to a more complex spectrum than a simple pair of doublets. stackexchange.com The electron-withdrawing nitro group and the electron-donating ethoxy group will significantly influence the chemical shifts of the aromatic protons. Protons ortho and para to the nitro group are typically deshielded (shifted downfield), while those ortho and para to the ethoxy group are shielded (shifted upfield). uobaghdad.edu.iq

The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The chemical shift of the methylene protons will be influenced by the adjacent oxygen atom. In some cases, the two methylene protons can be diastereotopic due to molecular asymmetry, leading to their non-equivalence in the NMR spectrum and a more complex splitting pattern. researchgate.net

Carbon-13 (¹³C) NMR and 2D NMR Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon attached to the nitro group will be shifted downfield, while the carbon attached to the ethoxy group will be shifted upfield. The carbons bearing the chloro and ethoxy substituents will also have characteristic chemical shifts. Data for a similar compound, 1-chloro-2,5-dimethoxy-4-nitrobenzene, shows the range of chemical shifts expected for the aromatic and methoxy (B1213986) carbons. chemicalbook.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, HRMS provides the high-accuracy mass measurement necessary to distinguish its elemental composition from other potential isobaric compounds.

The theoretical exact mass of the molecular ion of this compound (C₈H₈ClNO₃) can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl). This calculated mass serves as a benchmark for experimental HRMS measurements.

| Parameter | Value |

| Molecular Formula | C₈H₈³⁵ClNO₃ |

| Calculated Exact Mass | 201.01927 u |

| Molecular Weight (average) | 201.61 g/mol |

The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. The M+ peak corresponds to the molecule containing the ³⁵Cl isotope, while the M+2 peak, which is approximately one-third the intensity of the M+ peak, corresponds to the molecule containing the ³⁷Cl isotope. High-resolution instrumentation can readily resolve these isotopic peaks, providing further confirmation of the presence of chlorine in the molecule.

The fragmentation of this compound upon electron ionization (EI) in the mass spectrometer is governed by the presence of the chloro, ethoxy, and nitro functional groups on the benzene ring. The analysis of these fragments provides significant structural information. The proposed fragmentation pathways are detailed below, based on established principles of mass spectrometry for aromatic nitro compounds, aryl ethers, and chlorinated aromatics.

A primary fragmentation event involves the cleavage of the ethoxy group. This can occur in two principal ways:

Loss of an ethyl radical (•C₂H₅): This results in the formation of a phenoxy radical cation.

Loss of ethylene (B1197577) (C₂H₄): This occurs via a rearrangement process (a McLafferty-type rearrangement is not possible, but a hydrogen rearrangement is), leading to a phenol-type radical cation.

Another significant fragmentation pathway is initiated by the nitro group, a common feature in the mass spectra of nitroaromatic compounds. This includes:

Loss of a nitro radical (•NO₂): A direct cleavage of the C-N bond.

Loss of nitric oxide (NO): This often follows an oxygen rearrangement to the aromatic ring.

Loss of an oxygen atom (O): This can occur from the nitro group.

The presence of the chlorine atom also influences fragmentation, primarily through the potential loss of a chlorine radical (•Cl).

The interplay of these functional groups leads to a series of characteristic fragment ions. The table below outlines the plausible major fragment ions, their calculated exact masses, and the corresponding neutral losses from the molecular ion.

| m/z (for ³⁵Cl) | Proposed Formula | Proposed Structure/Fragment Identity | Neutral Loss |

| 201.01927 | [C₈H₈ClNO₃]⁺• | Molecular Ion | - |

| 173.02436 | [C₆H₅ClNO₃]⁺• | Loss of ethylene | C₂H₄ |

| 172.01664 | [C₈H₅ClNO₂]⁺• | Loss of an ethyl radical | •C₂H₅ |

| 155.01382 | [C₈H₈ClO₂]⁺ | Loss of NO | •NO |

| 154.97742 | [C₆H₄ClO₂]⁺ | Loss of •NO₂ | •NO₂ |

| 127.01855 | [C₆H₄ClO]⁺ | Loss of NO and C₂H₄ | •NO, C₂H₄ |

| 111.02363 | [C₆H₄O₂]⁺• | Loss of Cl and NO | •Cl, •NO |

| 99.00820 | [C₅H₄Cl]⁺ | Loss of NO₂, C₂H₄, and CO | •NO₂, C₂H₄, CO |

The fragmentation analysis, supported by high-resolution mass data, therefore provides a detailed and confident structural confirmation of this compound. The accurate mass measurements of both the molecular ion and its key fragments allow for the unequivocal determination of their elemental compositions, solidifying the structural elucidation.

Computational and Theoretical Chemistry Investigations of 1 Chloro 2 Ethoxy 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-chloro-2-ethoxy-4-nitrobenzene.

DFT calculations are frequently employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. nepjol.info A smaller gap generally suggests higher reactivity. For substituted nitrobenzenes, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. nih.govunl.edu

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue). researchgate.net These maps are useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.netorganica1.org For this compound, the nitro group, being strongly electron-withdrawing, is expected to create a significant region of positive potential on the aromatic ring, particularly at the positions ortho and para to it, making these sites susceptible to nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,2-dichloro-4-nitrobenzene | - | - | - |

| 2,3,5,6-tetrachloro-1-nitrobenzene | - | - | - |

Computational methods, especially DFT, can predict various spectroscopic parameters with a reasonable degree of accuracy. This includes vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govglobalresearchonline.net By comparing calculated spectra with experimental data, the molecular structure and vibrational modes can be assigned and confirmed. globalresearchonline.net For instance, studies on similar molecules like 1,2,3-trichloro-4-nitrobenzene have demonstrated good agreement between experimental and DFT-calculated vibrational frequencies. globalresearchonline.net The prediction of NMR chemical shifts is also a powerful tool for structure elucidation. nih.govrsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. uomustansiriyah.edu.iquomustansiriyah.edu.iq

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to map the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The result is an energy profile that reveals the activation barriers for each step of the reaction. researchgate.net The rate-determining step is the one with the highest activation energy. babcock.edu.ng For SNAr reactions of nitro-activated haloarenes, the mechanism can be either a concerted process or a stepwise one involving the formation of a Meisenheimer complex as an intermediate. researchgate.netresearchgate.net The stability of this intermediate and the height of the activation barriers are significantly influenced by the substituents on the aromatic ring. researchgate.netacs.org

Table 2: Calculated Activation Barriers for SNAr Reactions of Related Compounds

| Reactant | Nucleophile | Solvent | Activation Barrier (kcal/mol) |

| 1-chloro-4-nitrobenzene (B41953) | Cl- | Gas Phase | 18.6 kJ/mol (4.4 kcal/mol) researchgate.netacs.org |

| 1-chloro-2,4-dinitrobenzene (B32670) | Cl- | Gas Phase | - |

Note: The table presents an example of a calculated activation barrier for a related compound to illustrate the type of data obtained from these studies. Specific data for this compound was not found.

The solvent can have a profound effect on reaction rates and mechanisms. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and study its influence on the reaction pathway. For SNAr reactions, polar aprotic solvents are known to enhance the reaction rate. Computational studies can quantify this effect by calculating the energy profiles in different solvents and comparing the activation barriers. researchgate.net For example, the activation energy for the reaction between an amine and a fluoro-nitrobenzene has been shown computationally to decrease with increasing solvent polarity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.org This can be particularly useful for understanding the conformational flexibility of the ethoxy group in this compound and how its orientation might influence intermolecular interactions. MD simulations can also be used to study how the molecule interacts with other molecules, such as solvents or reactants, providing a more detailed picture of the system's behavior than static quantum chemical calculations alone. iu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound and related nitroaromatic compounds, QSAR studies are instrumental in predicting their reactivity, thereby offering insights that can guide synthetic strategies and mechanistic understanding. These models are built upon the principle that the structural and physicochemical properties of a molecule, encoded as numerical descriptors, dictate its interactions and transformations in a chemical system.

The development of a QSAR model is a systematic process that involves the selection of a dataset of compounds, calculation of molecular descriptors, and the application of statistical methods to generate a predictive equation. For nitroaromatic compounds, QSAR models have been effectively used to predict toxicities and reactivities, which are often linked to the electrophilic nature of the molecule. researchgate.netcore.ac.uknih.govsemanticscholar.org The ultimate goal is to create a robust model that can accurately forecast the activity of new, untested compounds based solely on their structural features. unlp.edu.ar

Development of Physicochemical Descriptors

The foundation of any QSAR model lies in the development and selection of physicochemical descriptors. These are numerical values that quantify various aspects of a molecule's structure and properties. For nitroaromatic compounds like this compound, a wide array of descriptors can be calculated using computational chemistry methods, ranging from simple constitutional indices to complex quantum chemical parameters. unlp.edu.ar

Commonly employed descriptors in QSAR studies of nitrobenzenes include:

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor that measures a compound's lipophilicity. It influences the compound's ability to traverse biological membranes or interact with nonpolar phases in a reaction medium. core.ac.uk

Electronic Descriptors: These are paramount for nitroaromatics, as their reactivity is largely governed by electronic effects. Key electronic descriptors include:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This descriptor is a measure of a molecule's electrophilicity and its ability to accept an electron. For nitroaromatic compounds, a lower ELUMO value generally indicates higher reactivity towards nucleophiles. core.ac.uk

Electrophilicity Index (ω): This conceptual Density Functional Theory (DFT) based descriptor quantifies the global electrophilic nature of a compound. core.ac.ukresearchgate.net It has proven to be a valuable parameter in predicting the toxicity and reactivity of nitrobenzene (B124822) derivatives. researchgate.netcore.ac.uk

Hyperpolarizability and Polarizability: These descriptors relate to the molecule's response to an external electric field and are linked to intermolecular forces and electronic interactions within the molecule. dergipark.org.tr

Topological and Steric Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various connectivity indices. oup.com

The selection of relevant descriptors is a critical step, often involving statistical techniques to identify the parameters that have the most significant correlation with the activity being modeled. For a series of substituted nitrobenzenes, descriptors are calculated for each compound to build the dataset for QSAR analysis.

| Compound | logP | ELUMO (au) | Electrophilicity Index (ω) (au) | Molecular Compressibility (β) (au) |

|---|---|---|---|---|

| Nitrobenzene | 1.95 | -0.08179 | 0.16491 | 2.015 |

| 3-Chloronitrobenzene | 2.45 | -0.08791 | 0.17724 | 2.072 |

| 4-Chloronitrobenzene | 2.41 | -0.08866 | 0.17723 | 2.073 |

| 1,3-Dinitrobenzene | 1.62 | -0.11382 | 0.22912 | 1.750 |

| 4-Nitrophenetole (1-Ethoxy-4-nitrobenzene) | 2.56 | - | - | - |

Data for Nitrobenzene, 3-Chloronitrobenzene, 4-Chloronitrobenzene, and 1,3-Dinitrobenzene are adapted from a QSAR study on nitrobenzene toxicity. core.ac.uk The logP value for 4-Nitrophenetole is from a chemical database. chemsrc.com ELUMO, ω, and β values for this specific compound were not available in the cited sources.

Correlation with Chemical Reactivity and Synthetic Yields

The predictive power of QSAR models is realized when the developed physicochemical descriptors are correlated with experimentally observed chemical reactivity or synthetic yields. For this compound, its reactivity is dominated by the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) reactions. The chloro and nitro groups are key determinants of this reactivity.

Computational studies on substituted nitrobenzenes have established a clear link between electronic descriptors and reactivity. researchgate.net The global electrophilicity index (ω), for instance, provides a quantitative measure of a molecule's ability to accept electrons. A higher electrophilicity index for a substituted nitrobenzene suggests a greater susceptibility to attack by nucleophiles. The substituents on the benzene (B151609) ring modulate this property; electron-withdrawing groups increase electrophilicity, while electron-donating groups decrease it. researchgate.net In this compound, the strong electron-withdrawing nitro group significantly enhances the electrophilicity of the aromatic ring. The ethoxy group, being an electron-donating group, and the chloro group, which is electron-withdrawing via induction but electron-donating via resonance, create a more complex electronic landscape.

The energy of the LUMO (ELUMO) is another descriptor that correlates strongly with reactivity in SNAr reactions. A lower ELUMO indicates that the molecule can more readily accept electrons from an incoming nucleophile into its lowest unoccupied molecular orbital, thus facilitating the reaction. Studies have shown a direct correlation between lower ELUMO values in a series of nitroaromatic compounds and faster reaction rates for their reduction or for nucleophilic substitution.

Synthesis and Properties of Derivatives and Functionalized Analogues of 1 Chloro 2 Ethoxy 4 Nitrobenzene

Synthesis of Amino-substituted Derivatives from 1-Chloro-2-ethoxy-4-nitrobenzene

The introduction of an amino group to the this compound scaffold can be achieved through two primary routes: nucleophilic aromatic substitution of the chloride or reduction of the nitro group.

The most direct pathway to an amino-substituted derivative involves the reduction of the nitro group to an amine. This transformation is a fundamental reaction in the synthesis of anilines. Catalytic hydrogenation using catalysts like palladium on carbon or the use of reducing agents such as iron in acidic media can selectively reduce the nitro group to form 2-chloro-5-ethoxyaniline. researchgate.net This method preserves the chloro and ethoxy functionalities for potential subsequent reactions.

Alternatively, the chlorine atom can be displaced by an amine through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group at the para-position significantly activates the ring towards nucleophilic attack, making the substitution of the chlorine atom feasible. thieme-connect.com For instance, reacting this compound with ammonia (B1221849) or a primary amine under heat can yield the corresponding amino or alkylamino derivative. A related compound, 2-ethoxy-4-nitrobenzenamine, is synthesized through methods such as the nitration of 2-ethoxyaniline or the ethoxylation of 4-nitroaniline. ontosight.ai

Table 1: Representative Reactions for Amino-Substituted Derivative Synthesis

| Reaction Type | Starting Material | Reagents & Conditions | Product |

| Nitro Group Reduction | This compound | H₂, Pd/C, Ethanol (B145695) | 2-Chloro-5-ethoxyaniline |

| Nucleophilic Substitution | This compound | R-NH₂, Heat | 1-(Alkylamino)-2-ethoxy-4-nitrobenzene |

| Ethoxylation | 4-Nitroaniline | Ethyl bromide, Base (e.g., NaOH), DMF | 2-Ethoxy-4-nitrobenzenamine ontosight.ai |

Preparation of Alkoxy- and Halo-substituted Analogues with Modified Electronic Profiles

Modifying the electronic properties of the this compound ring can be accomplished by substituting the existing chloro and ethoxy groups. The synthesis of the parent compound itself exemplifies the introduction of an alkoxy group; it can be formed by heating 1,2-dichloro-4-nitrobenzene with sodium ethoxide, where one chlorine atom is selectively replaced by an ethoxy group. chegg.com

Further alkoxy substitution can lead to analogues with different electronic characteristics. For example, the synthesis of 2,5-diethoxy-4-nitroaniline (B1294211) involves the nitration of 2,5-diethoxyaniline. ontosight.ai The introduction of a second electron-donating ethoxy group enhances the electron density of the aromatic ring. The alkoxy group (-OR) is known to be an ortho, para-directing group that activates the aromatic ring towards electrophilic substitution. kerala.gov.in

Halogen exchange reactions can also be employed to create analogues with different halo-substituents. While direct displacement of the ethoxy group is challenging, the synthetic routes used for other halo-nitroaromatics can be adapted. researchgate.netmdpi.com For instance, nucleophilic substitution reactions on di-halo nitrobenzene (B124822) precursors allow for the selective introduction of alkoxy groups, demonstrating the tunability of the substitution pattern. mdpi.com The relative reactivity of halogens in nucleophilic aromatic substitutions is a key consideration in designing these syntheses. thieme-connect.com

Table 2: Synthesis of an Alkoxy-Substituted Analogue

| Reaction Type | Starting Material | Reagents & Conditions | Product | Reference |

| Nucleophilic Alkoxy Substitution | 1,2-Dichloro-4-nitrobenzene | Sodium Ethoxide (NaOEt), Heat | This compound | chegg.com |

| Nitration | 2,5-Diethoxyaniline | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2,5-Diethoxy-4-nitroaniline | ontosight.ai |

Design and Synthesis of Multi-functionalized Derivatives through Selective Reactions

The distinct reactivity of the functional groups on this compound allows for its use as a building block in the synthesis of more complex, multi-functionalized molecules. The synthesis of phenothiazines, a class of heterocyclic compounds, illustrates this potential. ijrap.net Phenothiazines are tricyclic structures containing a nitrogen and a sulfur atom in the central ring. ijrap.net

A common route involves the condensation of a substituted 2-chloronitrobenzene with an aminothiophenol derivative to form a diphenyl sulphide intermediate. For example, 2-amino-5-ethoxythiophenol can be condensed with a substituted 2-chloronitrobenzene. clockss.org The resulting diphenyl sulphide can then undergo intramolecular cyclization to form the phenothiazine (B1677639) ring system. clockss.orgcdnsciencepub.com This cyclization can proceed through different mechanisms, including the Smiles rearrangement. clockss.orgnih.gov The selective nature of these reactions, often targeting the chloro and nitro groups, allows for the construction of these elaborate structures while retaining other substituents like the ethoxy group.

The synthesis of fully substituted polynitrobenzene derivatives also highlights the utility of selective substitution reactions on activated aromatic rings to create materials with high functional group density. rsc.org

Table 3: General Steps for Multi-functionalized Phenothiazine Synthesis

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Condensation | Substituted 2-chloronitrobenzene, Aminothiophenol | Diphenyl sulphide derivative |

| 2 | Cyclization (e.g., Smiles Rearrangement) | Diphenyl sulphide derivative, Base (e.g., KOH) | Substituted phenothiazine |

Exploration of Reaction Pathways for Constructing Complex Molecular Architectures

The transformation of this compound and its analogues into complex molecular architectures relies on several key reaction pathways. These pathways enable the formation of new rings and the introduction of significant structural complexity from a relatively simple starting material.

One of the most powerful pathways is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution is pivotal in the synthesis of heterocyclic compounds like phenothiazines. clockss.orgnih.gov In this process, a suitable linking chain connects two aromatic rings, and a nucleophile on one ring displaces a leaving group on the other, leading to a rearranged, cyclized product. nih.gov For example, the cyclization of formamidodiphenyl sulphides, derived from chloronitrobenzenes, with alcoholic potassium hydroxide (B78521) often proceeds via a Smiles rearrangement to yield the phenothiazine core. clockss.org

Another significant pathway is thionation , which is used to build the phenothiazine ring system by reacting a substituted diphenylamine (B1679370) with sulfur and a catalyst like iodine. cdnsciencepub.com This reaction directly forms the sulfur-containing central ring of the phenothiazine.

Beyond phenothiazines, derivatives of nitroarenes serve as precursors for other complex structures like quinolines. rsc.org Catalytic processes, including those that are photocatalytic or use solid acid catalysts, can facilitate the condensation of aniline (B41778) derivatives (obtained from nitroarene reduction) with other components to build fused heterocyclic systems. rsc.org These advanced synthetic methods demonstrate the versatility of the nitroaromatic scaffold in constructing diverse and complex molecular architectures.

Table 4: Key Reaction Pathways for Complex Architectures

| Reaction Pathway | Description | Starting Material Type | Resulting Architecture |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution leading to cyclization and rearrangement. clockss.orgnih.gov | Activated diaryl ethers, sulphides, or amines. | Heterocyclic systems (e.g., Phenothiazines). |

| Thionation with Sulfur | Reaction of a diphenylamine with sulfur to form a sulfur-bridged tricyclic system. cdnsciencepub.com | Substituted diphenylamine. | Phenothiazines. |

| Friedländer Condensation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.org | 2-Aminoaryl ketones (from nitroarene reduction). | Quinolines. |

Advanced Applications in Chemical Synthesis and Materials Science Utilizing 1 Chloro 2 Ethoxy 4 Nitrobenzene

Role as an Intermediate in Fine Chemical Synthesis

1-Chloro-2-ethoxy-4-nitrobenzene serves as a crucial intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. The reactivity of the chloro and nitro groups, influenced by the activating ethoxy group, allows for a range of chemical transformations.

Chlorinated nitroaromatic compounds are foundational in the industrial production of numerous organic compounds. For instance, related compounds like 1-chloro-4-nitrobenzene (B41953) are key starting materials for producing 4-chloroaniline, 4-nitrophenol, and 2,4-dinitrochlorobenzene, which are themselves intermediates for dyes, rubber chemicals, and pesticides like parathion. researchgate.net The synthesis of the anti-malarial drug Dapsone also utilizes 4-chloronitrobenzene derivatives. researchgate.net

A significant application of related chloro-nitro aromatics is in the synthesis of phenoxazines. The reaction of 2-aminophenols with chloronitrobenzenes is a known method for producing nitrophenoxazine derivatives, which are important scaffolds in medicinal chemistry. thieme-connect.de The synthesis of this compound itself can be achieved through the reaction of 2,4-Dichloronitrobenzene with sodium ethoxide. thieme-connect.de This reaction highlights the selective nucleophilic aromatic substitution possible with this class of compounds.

The reduction of the nitro group in compounds like this compound is a common and vital transformation. For example, the reduction of 1-chloro-4-nitrobenzene using iron in an acidic medium yields 4-chloroaniline, a widely used intermediate. organic-chemistry.org

Utilization as Building Blocks for Specialty Organic Molecules

The distinct arrangement of functional groups on the this compound ring makes it an excellent building block for constructing specialty organic molecules, particularly heterocyclic compounds with potential biological activity. researchgate.netgoogle.com

One important class of molecules that can be synthesized from precursors like this compound are benzothiazoles . These heterocycles are known to possess a wide range of biological activities. researchgate.net The general synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various carbonyl compounds or nitriles. mdpi.com The presence of chloro and nitro substituents on the aromatic ring of the starting materials can influence the properties and reactivity of the resulting benzothiazole (B30560) derivatives. mdpi.com For example, benzothiazoles bearing a piperazino-arylsulfonamide moiety have been synthesized and evaluated for their antiproliferative activity. researchgate.net

Another significant family of heterocyclic compounds that can be accessed using building blocks related to this compound are phenazines . The synthesis of substituted 1,6-diaminophenazines can be achieved through the palladium-mediated amination of 1,6-dichlorophenazine. rsc.org Furthermore, nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have been synthesized via the Buchwald–Hartwig coupling of a substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.org The resulting phenazine (B1670421) structures are of interest for their potential cytotoxic properties. acs.org The synthesis of these complex molecules relies on the strategic use of substituted nitroanilines, which can be derived from compounds like this compound.

The following table provides examples of specialty organic molecules synthesized from related chloro-nitro aromatic building blocks.

| Starting Material Type | Resulting Specialty Molecule | Synthetic Approach | Potential Application | Reference |

| Substituted Nitroaniline | Phenazine Derivative | Buchwald–Hartwig coupling followed by reduction and oxidation | Cytotoxic agents | acs.org |

| 2-Aminothiophenol & Substituted Aldehyde | Benzothiazole Derivative | Condensation reaction | Antiproliferative agents | mdpi.comresearchgate.net |

| 1,6-Dichlorophenazine | 1,6-Diaminophenazine | Palladium-mediated amination | Precursors for electrochemically generated bases | rsc.org |

Incorporation into Polymeric Materials and Advanced Functional Materials

The functional groups present in this compound and its derivatives make them suitable for incorporation into various polymeric structures and advanced functional materials. The presence of reactive sites allows for polymerization or grafting onto polymer backbones, imparting specific properties to the final material.

Commercial suppliers of chemical building blocks categorize this compound under "Polybenzoxazole and Polyimide Raw Materials," indicating its potential use in the synthesis of these high-performance polymers. ambeed.com Polyimides are known for their excellent thermal stability, mechanical strength, and electrical properties, making them valuable in the microelectronics and aerospace industries. revmaterialeplastice.roresearchgate.net The synthesis of polyimides often involves the polycondensation of diamines and dianhydrides. researchgate.net Aromatic diamines derived from nitroaromatic compounds through reduction are key monomers in this process. For instance, novel polyimides have been synthesized from unsymmetrical aromatic diamines, demonstrating the versatility of such building blocks in creating soluble and thermally stable polymers. researchgate.net

The development of advanced functional materials, such as metal-organic frameworks (MOFs), can also utilize derivatives of such aromatic compounds. While direct synthesis from this compound is not explicitly detailed, the functional groups are amenable to the synthesis of ligands for MOFs. For example, copper-based MOFs have been explored for applications in nitrite (B80452) sensing and as adsorbents for dyes, showcasing the potential for creating functional materials with tailored properties. acs.org

Catalytic Applications of this compound Derived Species

While this compound itself is not a catalyst, its derivatives, particularly those containing heterocyclic systems like phenoxazine (B87303), can exhibit interesting reactivity and participate in catalytic processes.

A notable example is the reactivity of dinitrophenoxazine derivatives. In one study, the reaction of a 2,3-dinitro-10-methylphenoxazine with potassium hydroxide (B78521) in ethanol (B145695) resulted in the formation of 2-ethoxy-3-nitro-10-methylphenoxazine. nih.gov This transformation involves the displacement of a nitro group by an ethoxide ion, demonstrating the potential for these derived species to undergo selective functional group transformations which can be conceptually linked to catalytic cycles. nih.gov

Furthermore, phenoxazine and phenothiazine (B1677639) derivatives can act as reducing substrates for enzymes like laccase. The laccase-catalyzed oxidation of these compounds has been studied, revealing that the reaction proceeds via a single-electron transfer mechanism. This enzymatic oxidation highlights the redox-active nature of these heterocyclic systems, a property that is central to many catalytic applications. The kinetic parameters for the laccase-catalyzed oxidation of various phenoxazine and phenothiazine derivatives have been determined, providing insights into their reactivity.

The following table summarizes the catalytic-related applications of species derived from related aromatic structures.

| Derived Species | Type of Application | Description | Reference |

| 2,3-Dinitro-10-methylphenoxazine | Selective Functional Group Transformation | Displacement of a nitro group by an ethoxide ion in the presence of KOH/EtOH. | nih.gov |

| Phenoxazine and Phenothiazine Derivatives | Enzymatic Oxidation Substrate | Act as reducing substrates for laccase, undergoing single-electron transfer. |

常见问题

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0–5°C | 65–75 | |

| Etherification | EtONa, DMF, 80°C | 80–85 |

Basic Question: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H NMR: Expect aromatic protons as doublets (δ 7.8–8.2 ppm for nitro-adjacent H; δ 6.9–7.3 ppm for ethoxy-adjacent H). The ethoxy group shows a triplet at δ 1.4 ppm (CH₃) and a quartet at δ 4.0 ppm (CH₂) .

- FT-IR: Key peaks include NO₂ asymmetric stretch (~1520 cm⁻¹), C-Cl (~740 cm⁻¹), and C-O-C (~1250 cm⁻¹) .

- Mass Spec: Molecular ion [M+H]⁺ at m/z 201.5 (calculated for C₈H₇ClNO₃). Fragmentation includes loss of Cl (Δ m/z 35) and NO₂ (Δ m/z 46) .

Note: Cross-validate with X-ray crystallography (if crystalline) using SHELX software for bond-length verification (Cl-C: ~1.74 Å; NO₂ torsion angle: ~10°) .

Advanced Question: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The ethoxy group (+I effect) activates the ring for electrophilic substitution but deactivates meta positions. Conversely, the nitro group (-I/-M) directs reactions to the ortho/para positions relative to Cl. For Suzuki couplings:

Q. Table 2: Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield (%) | Byproduct Mitigation |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 70–80 | Use degassed solvents |

| Ullmann | CuI, L-proline, DMF | 50–60 | Avoid excess nitro reductants |

Advanced Question: How can computational chemistry resolve contradictions in experimental data for substituent electronic effects?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic distributions:

- Charge Analysis: The nitro group withdraws electron density (Mulliken charge: -0.45 e), while ethoxy donates (+0.30 e) .

- Reaction Barriers: Compare activation energies for nitration vs. chlorination pathways. For example, nitration at the para position is favored by 5–8 kcal/mol over meta .

- Validation: Overlay computed vs. experimental NMR/IR spectra. Discrepancies >5% suggest conformational flexibility or solvent effects .

Case Study: A 2025 study resolved conflicting nitration regiochemistry by correlating DFT-predicted LUMO maps with HPLC retention times .

Advanced Question: What protocols ensure safe handling and stability of this compound under varying pH conditions?

Methodological Answer:

- Stability: The compound is stable in pH 5–9 (aqueous buffer, 25°C). Avoid extremes: acidic conditions (<pH 3) hydrolyze the ethoxy group; alkaline conditions (>pH 11) reduce nitro to amine .

- Storage: Store at RT in amber vials under inert gas (N₂/Ar). Purity degrades by ~5%/month if exposed to light or moisture .

- Safety: Use PPE (nitrile gloves, goggles), and install fume hoods with HEPA filters. Spills require neutralization with NaHCO₃ before ethanol rinsing .

Q. Table 3: Stability Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| pH 2 (HCl, 50°C) | Ether cleavage | 12 | |

| UV light (254 nm) | Nitro reduction | 8 |

Advanced Question: How can enantioselective transformations be applied to derivatives of this compound?

Methodological Answer:

Chiral ligands (e.g., BINAP, Salen) enable asymmetric catalysis:

- Catalytic Asymmetric Nitration: Use Cu(OTf)₂ with chiral bis-oxazoline ligands to introduce nitro groups with >90% ee .

- Dynamic Kinetic Resolution: Racemic mixtures of derivatives (e.g., benzamides) are resolved via lipase-catalyzed acyl transfer in MTBE .

Key Challenge: Steric hindrance from the ethoxy group reduces catalyst accessibility. Mitigate by using bulky ligands (e.g., Josiphos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。